Ethyl (3-aminophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

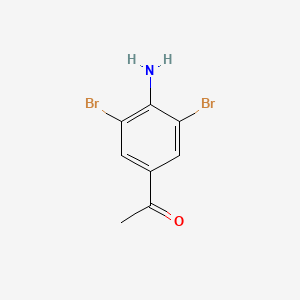

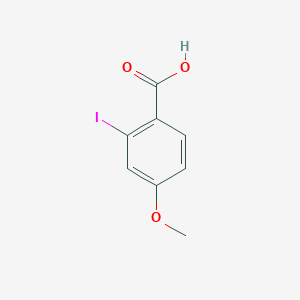

Ethyl (3-aminophenyl)carbamate is a chemical compound that is part of a collection of unique chemicals provided to early discovery researchers . It is the ethyl ester of carbamic acid and is derived from aminocarboxylic acid . It is usually found in the form of a solid .

Molecular Structure Analysis

The molecular formula of Ethyl (3-aminophenyl)carbamate is C9H12N2O2 . It has a molecular weight of 180.204 Da . The structure contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures . To a lesser extent, citrulline, an amino acid which is not incorporated into yeast protein, and is formed during arginine biosynthesis, can serve as an EC precursor .

Physical And Chemical Properties Analysis

Ethyl (3-aminophenyl)carbamate is a solid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Drug Design and Medicinal Chemistry

Ethyl (3-aminophenyl)carbamate plays a significant role in the design of therapeutic agents. The carbamate group is a key structural motif in many approved drugs and prodrugs. It’s particularly valued for its chemical stability and ability to permeate cell membranes, making it an excellent candidate for designing prodrugs that require first-pass and systemic hydrolytic stability .

Peptide Bond Surrogate

In medicinal chemistry, carbamates are widely utilized as a peptide bond surrogate. This application stems from their chemical stability and the capability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Conformational Restriction

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This feature is exploited in drug design to enhance the interaction with biological targets .

Hydrogen Bonding

Carbamates participate in hydrogen bonding through the carboxyl group and the backbone NH. This property is utilized in drug discovery to improve the binding affinity and specificity of drugs to their targets .

Agricultural Chemicals

Beyond medicinal applications, ethyl (3-aminophenyl)carbamate derivatives are represented in agricultural chemicals, such as pesticides, fungicides, and herbicides. They are used for their stability and effectiveness in controlling pests and diseases in crops .

Chemical and Paint Industry

In the chemical and paint industry, carbamates serve as starting materials, intermediates, and solvents. Their stability and solubility properties make them suitable for various industrial processes .

Protecting Groups in Organic Synthesis

Organic carbamates are important protecting groups for amines and amino acids in organic synthesis and peptide chemistry. They protect functional groups from unwanted reactions during synthesis steps .

Immunotoxicity and Carcinogenicity Studies

Carbamate compounds, including ethyl (3-aminophenyl)carbamate, are subjects of toxicological studies to understand their effects on immune function and potential carcinogenicity. These studies are crucial for assessing the safety of carbamate use in various applications .

Mechanism of Action

Target of Action

Ethyl (3-aminophenyl)carbamate is a carbamate ester, a class of organic compounds that find wide application in the chemical industry

Mode of Action

For instance, some carbamates inhibit the action of acetylcholinesterase, an enzyme crucial for nerve signal transmission .

Biochemical Pathways

Carbamates, including Ethyl (3-aminophenyl)carbamate, are formed from the reaction of amines with organic carbonates such as dimethyl carbonate . Urethanase, an enzyme found in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor . The metabolic pathway of Ethyl (3-aminophenyl)carbamate may be partly shared with that of putrescine biosynthesis .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in urine .

Result of Action

For instance, carbamates that inhibit acetylcholinesterase can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl (3-aminophenyl)carbamate. For instance, the formation of ethyl carbamate can occur in fermented foods and beverages, with its levels influenced by factors such as temperature, duration of fermentation, and the presence of precursors .

Safety and Hazards

Ethyl (3-aminophenyl)carbamate is classified under GHS07 for safety. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so . It is also classified under Hazard Classifications Eye Irrit. 2 and Storage Class Code 11 - Combustible Solids .

Future Directions

While specific future directions for Ethyl (3-aminophenyl)carbamate were not found, it’s worth noting that carbamates are commonly utilized to improve agricultural production and protect humans and animals from disease . Therefore, future research may focus on optimizing its use in these areas while minimizing potential health risks.

properties

IUPAC Name |

ethyl N-(3-aminophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBBETISFVCGIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513537 |

Source

|

| Record name | Ethyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68621-73-8 |

Source

|

| Record name | Ethyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)